PLX9486 -

PLX9486

Catalog Number: EVT-1535384
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PLX9486 is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, c-Kit inhibitor PLX9486 binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies; it plays a key role in the regulation of cell differentiation and proliferation.
Synthesis Analysis

The synthesis of PLX9486 involves a series of chemical reactions that optimize its structure for enhanced potency and selectivity. The compound is derived from modifications to existing inhibitors, particularly focusing on the 7-azaindole scaffold. The synthesis process includes:

  1. Initial Design: Modifications were made to existing compounds like pexidartinib by altering the 2-position with a phenyl group, which flipped the binding orientation.
  2. Optimization: Further chemical alterations led to PLX9486, which has a half-maximal inhibitory concentration of 1.1 nM against mutant KIT .
  3. Crystallization: The final compound was characterized through crystallization techniques to ensure purity and confirm structural integrity.
Molecular Structure Analysis

PLX9486's molecular structure can be represented by the following formula:

C19H20F2N4O2\text{C}_{19}\text{H}_{20}\text{F}_{2}\text{N}_{4}\text{O}_{2}

Structural Data

  • Molecular Weight: Approximately 366.39 g/mol
  • Key Functional Groups: The structure features fluorinated phenyl groups, a pyrrolidine moiety, and a pyrazolo-pyrimidine core .
  • Crystal Structure: The crystal structure of PLX9486 bound to the KIT kinase domain has been resolved (PDB ID: 7KHK), providing insights into its binding mechanism and interactions with the active site of the enzyme .
Chemical Reactions Analysis

PLX9486 undergoes several chemical reactions primarily related to its interaction with the KIT kinase:

  1. Binding Reaction: PLX9486 binds to the ATP-binding site of KIT, inhibiting its kinase activity. This interaction is crucial for blocking downstream signaling pathways that promote tumor growth.
  2. Metabolism: In vivo studies indicate that PLX9486 is metabolized primarily in the liver, where it undergoes phase I metabolic reactions before being excreted .
  3. Combination Therapy Reactions: When used in combination with sunitinib, PLX9486 shows synergistic effects against tumors harboring multiple oncogenic mutations .
Mechanism of Action

PLX9486 acts by selectively inhibiting mutant forms of the KIT kinase, particularly those associated with gastrointestinal stromal tumors. The mechanism involves:

  • Competitive Inhibition: By competing with ATP for binding at the active site, PLX9486 effectively reduces phosphorylation events that drive cell proliferation and survival.
  • Mutation Targeting: It specifically targets conformationally distinct mutations within the KIT protein that are resistant to other inhibitors, thus broadening its therapeutic efficacy against resistant tumor subclones .

Data on Efficacy

Clinical trials have demonstrated that patients treated with PLX9486 exhibit varying degrees of progression-free survival (PFS), with notable improvements when combined with sunitinib . For instance, median PFS was reported as 12.1 months for patients receiving both therapies compared to shorter durations for monotherapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; moderate solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Optimal activity observed within a specific pH range consistent with physiological conditions.

Relevant data from pharmacokinetic studies indicate that plasma concentrations peak approximately 24 hours post-administration, with a terminal half-life of about 71 hours .

Applications

PLX9486 is primarily used in clinical settings for treating advanced gastrointestinal stromal tumors characterized by specific mutations in the KIT gene. Its applications include:

  • Monotherapy for Resistant GISTs: Effective against tumors that have developed resistance to first-line therapies such as imatinib.
  • Combination Therapy: Used alongside other inhibitors like sunitinib to enhance therapeutic outcomes by targeting multiple resistance mechanisms simultaneously.
  • Research Tool: Serves as a model compound in studies investigating kinase inhibition and drug resistance mechanisms in oncology .
Molecular Biology of KIT Oncogenic Signaling in Gastrointestinal Stromal Tumors

Structural Dynamics of KIT Receptor Tyrosine Kinase

The KIT receptor tyrosine kinase (RTK) undergoes precise conformational changes that regulate its catalytic activity. The activation loop, containing the conserved Asp-Phe-Gly (DFG) motif, exists in two primary states:

  • DFG-In conformation: Characterized by an accessible ATP-binding pocket and an extended activation loop, enabling substrate phosphorylation and kinase activation. This state is stabilized by interactions between the DFG-Phe residue and the hydrophobic regulatory spine [5] [8].
  • DFG-Out conformation: Features a flipped DFG motif where Phe moves ~17 Å, exposing a hydrophobic allosteric pocket adjacent to the ATP-binding site. This conformation obstructs substrate binding and stabilizes the inactive state [5] [8].

Table 1: Structural Features of KIT Conformational States

ConformationDFG Motif OrientationATP-Binding SiteAllosteric PocketInhibitor Targeting
DFG-InAsp facing active siteAccessibleClosedType I inhibitors
DFG-OutAsp flipped outwardPartially obstructedOpenType II inhibitors

Tyrosine kinases like KIT exhibit evolutionary divergence in conformational landscapes compared to serine/threonine kinases. TKs demonstrate lower free-energy penalties (4–6 kcal/mol) for adopting the DFG-out state due to weaker anchoring of the activation loop to the catalytic loop, facilitating type II inhibitor binding [8].

Primary and Secondary KIT Mutations

KIT mutations drive oncogenesis in ~80% of gastrointestinal stromal tumors (GISTs):

  • Primary mutations: Localized in exon 9 (extracellular domain dimerization) and exon 11 (juxtamembrane domain autoinhibition loss). Exon 11 deletions (e.g., p.V560_V576del) account for 66–71% of cases, constitutively activating KIT without ligand binding [1] [3] [9].
  • Secondary resistance mutations: Emerge post-tyrosine kinase inhibitor (TKI) therapy, predominantly in:
  • Exons 13/14 (ATP-binding pocket): Impede drug binding (e.g., p.V654A)
  • Exons 17/18 (activation loop): Stabilize active DFG-in conformation (e.g., p.D816V, p.Y823D), rendering tumors resistant to type II inhibitors like imatinib [1] [3] [7].

Table 2: KIT Mutation Prevalence and Functional Impact in GIST

Mutation LocationFrequencyExample MutationsImpact on KIT SignalingTKI Resistance Profile
Exon 913%p.A502_Y503dupEnhanced dimerizationIntermediate imatinib sensitivity
Exon 1166–71%p.V560_V576delLoss of autoinhibitionImatinib-sensitive
Exon 13/141–3%p.V654A, p.T670I (gatekeeper)Altered ATP-binding pocketSunitinib-sensitive
Exon 17/181–3%p.D816V, p.Y823DStabilized active conformationImatinib/sunitinib-resistant

Exon 17 mutations (e.g., p.D816V) confer resistance by locking KIT in the DFG-in state, preventing type II inhibitors from accessing the allosteric pocket [1] [3] [8].

KIT-Driven Oncogenesis: Downstream Signaling Pathways

Constitutively active KIT mutations activate three key oncogenic pathways:

  • MAPK Pathway: KIT phosphorylation recruits GRB2-SOS, activating RAS→RAF→MEK→ERK. This cascade promotes proliferation and cell survival. PLX9486 inhibits MAPK activation in GIST xenografts, evidenced by reduced ERK phosphorylation even after single-dose administration [1] [6].
  • PI3K/AKT Pathway: Phosphorylation of KIT-Y719 recruits PI3K, generating PIP3 and activating AKT/mTOR. Genetic ablation of Y719 (p.Y719F) in murine models completely prevents GIST development by blocking PI3K binding, underscoring this pathway's non-redundant role in tumorigenesis [7] [10].
  • STAT3 Pathway: KIT-pY703/705 directly recruits STAT3, inducing transcription of anti-apoptotic genes (e.g., BCL-xL). PLX9486 shows variable inhibition of STAT3 across models, with retained Y703 phosphorylation in some resistant tumors [1] [4].

Table 3: Downstream Effectors of Oncogenic KIT Signaling

PathwayKey ComponentsBiological FunctionsResponse to PLX9486
MAPKRAS→RAF→MEK→ERKProliferation, differentiationStrong inhibition (pERK reduction)
PI3K/AKTPI3K→PIP3→AKT→mTORSurvival, metabolismVariable; context-dependent
JAK/STATJAK→STAT3→BCL-xLApoptosis resistanceLimited inhibition in some models

Pathway crosstalk enables adaptive resistance: PI3K inhibition suppresses PTPN11 phosphatase, activating compensatory STAT3 signaling [4] [7]. Conversely, MAPK inhibition relieves feedback suppression on PI3K, necessitating dual targeting strategies.

Properties

Product Name

PLX9486

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

PLX9486; PLX-9486; PLX 9486.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.